molecular formula C21H19N5O2S B12198545 5-(2-{[4-cyclopropyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3-methyl-2,3-dihydro-1H-indol-2-one

5-(2-{[4-cyclopropyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3-methyl-2,3-dihydro-1H-indol-2-one

Cat. No.: B12198545
M. Wt: 405.5 g/mol
InChI Key: UJAAPVSYPFQKMP-UHFFFAOYSA-N
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Description

The compound 5-(2-{[4-cyclopropyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3-methyl-2,3-dihydro-1H-indol-2-one is a complex organic molecule that features a combination of indole, triazole, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-{[4-cyclopropyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3-methyl-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactionsCommon reagents used in these steps include cyclopropylamine, pyridine-3-carboxylic acid, and various sulfur-containing reagents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

5-(2-{[4-cyclopropyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3-methyl-2,3-dihydro-1H-indol-2-one: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce alkyl or aryl groups onto the aromatic rings .

Scientific Research Applications

5-(2-{[4-cyclopropyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3-methyl-2,3-dihydro-1H-indol-2-one: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-{[4-cyclopropyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3-methyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can result in various biological effects, such as anti-inflammatory or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives, triazole-containing molecules, and pyridine-based compounds. Examples include:

Uniqueness

The uniqueness of 5-(2-{[4-cyclopropyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3-methyl-2,3-dihydro-1H-indol-2-one lies in its combination of these three distinct moieties, which confer a unique set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H19N5O2S

Molecular Weight

405.5 g/mol

IUPAC Name

5-[2-[(4-cyclopropyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]-3-methyl-1,3-dihydroindol-2-one

InChI

InChI=1S/C21H19N5O2S/c1-12-16-9-13(4-7-17(16)23-20(12)28)18(27)11-29-21-25-24-19(26(21)15-5-6-15)14-3-2-8-22-10-14/h2-4,7-10,12,15H,5-6,11H2,1H3,(H,23,28)

InChI Key

UJAAPVSYPFQKMP-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C=CC(=C2)C(=O)CSC3=NN=C(N3C4CC4)C5=CN=CC=C5)NC1=O

Origin of Product

United States

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